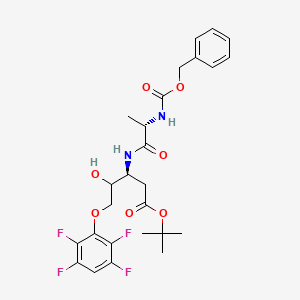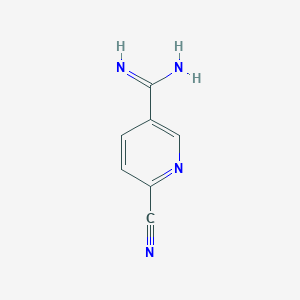
Quinazoline, 4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The structure of 4,5-dimethylquinazoline consists of a quinazoline core with two methyl groups attached at the 4th and 5th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethylquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzonitrile with acetic anhydride under reflux conditions can yield 4,5-dimethylquinazoline. Another method includes the use of guanidines in a microwave-assisted intramolecular Friedel-Crafts-type cyclization .
Industrial Production Methods
Industrial production of 4,5-dimethylquinazoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines with different functional groups.
Scientific Research Applications
4,5-Dimethylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Quinazoline derivatives, including 4,5-dimethylquinazoline, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4,5-dimethylquinazoline involves its interaction with specific molecular targets. For example, it can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound can also interact with DNA and proteins, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the methyl groups.
2,4-Dimethylquinazoline: Another derivative with methyl groups at different positions.
Quinazoline-2,4-dione: A related compound with a dione functional group.
Uniqueness
4,5-Dimethylquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 4th and 5th positions can enhance its stability and modify its interaction with biological targets compared to other quinazoline derivatives .
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4,5-dimethylquinazoline |
InChI |
InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)8(2)11-6-12-9/h3-6H,1-2H3 |
InChI Key |
LLZPCNVFCXAZKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NC2=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















